Milameline hydrochloride, with the chemical abstract service number 139886-04-7, was developed in the late 20th century by researchers at Parke-Davis. It is categorized under muscarinic receptor agonists, specifically targeting M1, M2, M3, M4, and M5 receptor subtypes. Its broad affinity across these receptors suggests a multifaceted role in modulating cholinergic signaling pathways, making it a candidate for cognitive enhancement therapies .
The synthesis of milameline hydrochloride involves several chemical reactions that yield the final product. The initial steps typically include the formation of key intermediates through reactions involving piperidine derivatives and other organic compounds.
Milameline hydrochloride has a complex molecular structure characterized by the following features:
Milameline hydrochloride participates in various chemical reactions relevant to its pharmacological activity:
The mechanism of action of milameline hydrochloride primarily involves its role as an agonist at muscarinic receptors:
Milameline hydrochloride exhibits several notable physical and chemical properties:
These properties contribute to its formulation as a pharmaceutical agent suitable for oral administration.
Milameline hydrochloride has several scientific applications:
Milameline hydrochloride ((±)-4-[3-(4-hexyloxy-1,2,5-thiadiazol-3-yl)-1,2,5,6-tetrahydro-1-methylpyridine] hydrochloride) emerged from systematic efforts to optimize azacyclic muscarinic agonists. Its development traces back to structural modifications of arecoline, a natural alkaloid with modest muscarinic activity but poor selectivity and metabolic stability. Early synthetic routes focused on replacing arecoline’s labile ester moiety with heterocyclic bioisosteres to enhance CNS penetration and receptor affinity. The critical breakthrough came with the incorporation of a 1,2,5-thiadiazole ring—a heterocycle that mimics acetylcholine’s quaternary ammonium group while conferring enzymatic stability [3] [8].
The initial synthesis of Milameline involved a multi-step sequence:
Structural optimization targeted three regions:
Table 1: Structural Optimization of Milameline Precursors
Structural Feature | Modification | M1 Affinity (Kᵢ, nM) | log P |
---|---|---|---|
Parent Arecoline | None | 850 | 0.2 |
Oxadiazole Derivative | Ester → Oxadiazole | 210 | 1.8 |
Thiadiazole-C₄ | Hexyloxy → Butoxy | 45 | 1.9 |
Milameline | Thiadiazole-C₆ | 12 | 2.7 |
Milameline’s design leveraged emerging insights into muscarinic receptor (mAChR) subtype homology. Five receptor subtypes (M1–M5) share >70% sequence identity in orthosteric binding pockets, complicating subtype selectivity. Key strategies employed:
Table 2: Milameline’s Protein-Ligand Interactions in M1 Receptors
Residue | Interaction Type | Milameline Motif | Binding Energy (kcal/mol) |
---|---|---|---|
Asp105 | Salt bridge | Protonated nitrogen | -8.2 |
Trp378 | π-Stacking | Thiadiazole ring | -5.6 |
Tyr106 | Hydrogen bonding | Thiadiazole S atom | -3.1 |
Ile109 | Hydrophobic | Hexyloxy chain | -4.3 |
Milameline belongs to a class of functionally selective mAChR agonists developed to overcome limitations of early cholinergic agents. Critical comparisons:
Table 3: Selectivity Profile of Muscarinic Agonists
Compound | M1 Kᵢ (nM) | M2 Kᵢ (nM) | M3 Kᵢ (nM) | M1 Selectivity Ratio (M2/M1) |
---|---|---|---|---|
Milameline | 12 | 320 | 180 | 26.7 |
Xanomeline | 38 | 210 | 120 | 5.5 |
Cevimeline | 450 | 2600 | 5 | 5.8 (M3-preferring) |
Arecoline | 850 | 980 | 760 | 1.2 |
Therapeutic Implications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7